2-Ethoxy-3-fluorophenol

Catalog No.
S6615256
CAS No.
909302-85-8
M.F
C8H9FO2
M. Wt
156.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3-fluorophenol

CAS Number

909302-85-8

Product Name

2-Ethoxy-3-fluorophenol

IUPAC Name

2-ethoxy-3-fluorophenol

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

InChI

InChI=1S/C8H9FO2/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,10H,2H2,1H3

InChI Key

CKUCAJXBWZNSLS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1F)O

Canonical SMILES

CCOC1=C(C=CC=C1F)O

2-Ethoxy-3-fluorophenol is an organic compound characterized by the molecular formula C8_8H9_9FO2_2 and a molecular weight of 156.15 g/mol. This compound features an ethoxy group (C2_2H5_5O-) attached to the second carbon of a phenolic ring, along with a fluorine atom located at the third carbon. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

There is no documented information on the mechanism of action of 2-E3F in scientific research.

Due to the lack of specific data, it's crucial to handle 2-E3F with caution, assuming the properties of similar fluorophenols:

  • Potential health hazards: May cause skin, eye, and respiratory irritation upon contact or inhalation.
  • Flammability: Likely combustible based on the presence of the ethoxy group.
  • Reactivity: May react with strong acids or bases.

  • Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield corresponding hydroxy derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Both the ethoxy and fluorine groups can undergo substitution reactions, allowing for the introduction of different functional groups under appropriate conditions.

Major Products Formed

The specific products resulting from these reactions depend on the reagents and conditions employed. For instance, oxidation may yield various quinones, while substitution reactions can produce a range of substituted phenols.

Research into the biological activity of 2-Ethoxy-3-fluorophenol is limited, but it is believed to interact with biomolecules due to its phenolic structure. The compound's ability to form hydrogen bonds may allow it to engage with enzymes and receptors, potentially influencing various biological pathways. Studies are ongoing to explore its therapeutic applications and interactions within biological systems.

The synthesis of 2-Ethoxy-3-fluorophenol can be achieved through several methods:

  • Nucleophilic Substitution: One common synthetic route involves the reaction of 3-fluorophenol with ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions, facilitating the substitution of the hydroxyl group with an ethoxy group.
  • Industrial Production: In industrial settings, similar synthetic routes may be employed on a larger scale. Techniques such as continuous flow reactors can enhance efficiency and yield while minimizing by-products .

2-Ethoxy-3-fluorophenol has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Scientific Research: The compound is studied for its potential biological activities and interactions with biomolecules.
  • Medicinal Chemistry: Research is ongoing to evaluate its therapeutic potential and role in drug development.
  • Industrial Use: It is utilized in producing specialty chemicals and polymers.

While specific interaction studies on 2-Ethoxy-3-fluorophenol are scarce, its structural characteristics suggest that it may interact with enzymes and receptors due to the presence of both the ethoxy and fluorine groups. Understanding these interactions could provide insights into its biological activity and potential therapeutic uses.

Several compounds share structural similarities with 2-Ethoxy-3-fluorophenol:

Compound NameStructural FeaturesUnique Properties
2-EthoxyphenolLacks fluorine atomDifferent reactivity profile due to absence of fluorine
3-FluorophenolLacks ethoxy groupReactivity primarily influenced by fluorine presence
2-Methoxy-3-fluorophenolContains methoxy instead of ethoxyAlters solubility and reactivity compared to ethoxy variant
4-Ethoxy-3-fluorophenolEthoxy group at the para positionDifferent steric effects and reactivity patterns

Uniqueness

The uniqueness of 2-Ethoxy-3-fluorophenol lies in its combination of both an ethoxy group and a fluorine atom on the benzene ring. This specific arrangement imparts distinct chemical and physical properties that enhance its utility in various applications compared to similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.05865769 g/mol

Monoisotopic Mass

156.05865769 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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